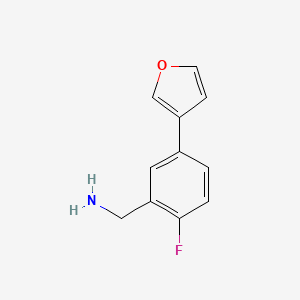

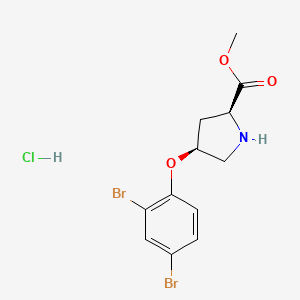

(2-Fluoro-5-(furan-3-yl)phenyl)methanamine

Overview

Description

2-Fluoro-5-(furan-3-yl)phenyl)methanamine, also known as 2-Fluoro-5-furan-3-ylphenylmethanamine or 2-Fluoro-5-furan-3-ylphenylmethylamine, is a fluorinated amine that is widely used in scientific research. It is a colorless solid that has a melting point of 90-92 °C and a boiling point of 135-140 °C. 2-Fluoro-5-(furan-3-yl)phenyl)methanamine is a versatile chemical compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and future directions.

Scientific Research Applications

Enantioselective Synthesis and Homophenylalanine Analogs

Research has demonstrated the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs, starting from simple aromatic aldehydes and acetylfuran. These syntheses involve cyclopropanation and selective conversion steps leading to optically pure compounds, potentially useful in developing new pharmaceuticals or studying biological mechanisms (Demir et al., 2004).

Fluorination Reactions and Fluorinated Compounds

The fluorination of (2-furyl)methanol with sulfur tetrafluoride to produce (2-fluoromethyl) furan exemplifies the application of fluorinated compounds in chemical syntheses. Such reactions are crucial for creating fluorinated molecules with potential applications in pharmaceuticals and agrochemicals (Janzen & Marat, 1988).

Anticancer Activity of Schiff Base Complexes

Research on palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including derivatives of furan-2-yl)methanamine, has shown promising anticancer activity against various human cancer cell lines. These findings underscore the potential of these complexes in cancer therapy and the importance of furan derivatives in medicinal chemistry (Mbugua et al., 2020).

Chemosensors for Metal Ions

A study on the development of a highly selective fluorescent chemosensor for copper ions, incorporating a furan-2-yl derivative, showcases the application of these compounds in environmental monitoring and biological imaging. Such chemosensors can detect metal ions with high specificity and sensitivity, important for both environmental science and biochemistry (Yang et al., 2016).

Antitubercular Agents

The synthesis and evaluation of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines for antitubercular activity highlight the therapeutic potential of furan derivatives against Mycobacterium tuberculosis. This research contributes to the development of new antitubercular drugs, addressing the need for novel treatments due to increasing drug resistance (Mathew et al., 2014).

Safety and Hazards

While specific safety and hazard information for (2-Fluoro-5-(furan-3-yl)phenyl)methanamine is not available, similar compounds such as [3-(furan-2-yl)phenyl]methanamine hydrochloride and [4-(furan-2-yl)phenyl]methanamine hydrochloride have hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

properties

IUPAC Name |

[2-fluoro-5-(furan-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-5,7H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQXYRLFMDBUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)

![3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487776.png)

![4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1487779.png)

![4-[2-(3-Hydroxypyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B1487783.png)

![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)

![3H-Pyrazolo[3,4-C]pyridine](/img/structure/B1487788.png)

![Tert-butyl[(pyrrolidin-2-yl)methyl]amine](/img/structure/B1487793.png)

![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)